Boc-his(3-bom)-ome hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

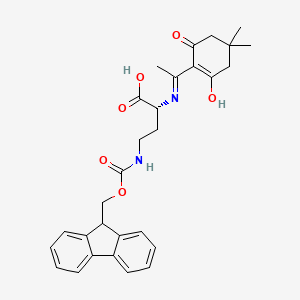

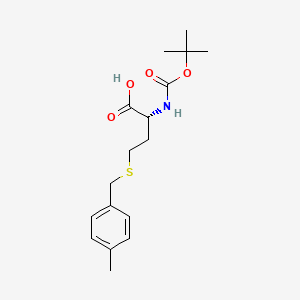

Boc-his(3-bom)-ome HCl, also known as Boc-His-Bom, is a peptide synthesizer that has been used in scientific research since the early 2000s. It is a versatile and efficient tool for the synthesis of peptides and proteins, and has been used in a variety of scientific applications.

科学研究应用

肽合成和修饰

在肽合成过程中,常用具有Boc-(叔丁氧羰基)保护的化合物来保护氨基。Boc-保护的化合物允许在温和酸性条件下选择性去保护氨基,而不影响肽链中的其他敏感官能团。这种选择性去保护对于肽的逐步构建至关重要,其中氨基酸的添加顺序和反应性基团的保护被精心控制,以实现所需的肽序列。对肽类似物的合成和活性研究,例如涉及对肽的中心位置进行修饰或合成植物固醇氨基酸酯盐盐的研究,突显了在合成具有定制特性的生物活性肽和衍生物中,Boc-保护中间体的重要性,用于在医疗保健和材料科学应用中(Giordano et al., 2003) (Jia et al., 2019)。

材料科学和催化

在材料科学中,Boc-保护的化合物被用于制备和修饰材料,例如硼掺杂有序介孔碳,由于其有序的介孔结构和高比表面积,展现出优异的电化学性能和电容性能。这展示了Boc-保护中间体在合成具有增强物理和化学性质的材料中的作用,用于能量存储和转换应用(Zhang et al., 2017)。

作用机制

Target of Action

Boc-His(3-Bom)-Ome HCl is a derivative of the amino acid histidine . The primary targets of this compound are likely to be proteins or enzymes that interact with histidine in the body.

Mode of Action

The mode of action of this compound is not explicitly stated in the available resources. As a histidine derivative, it may interact with its targets in a similar manner to histidine. This could involve binding to active sites on enzymes or forming part of the structure of proteins .

Biochemical Pathways

Given its nature as a histidine derivative, it may be involved in pathways where histidine plays a key role, such as protein synthesis and enzymatic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As a derivative of histidine, its pharmacokinetic properties may be similar. Histidine is generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a histidine derivative, it may contribute to protein structure and function, and potentially influence enzymatic reactions .

属性

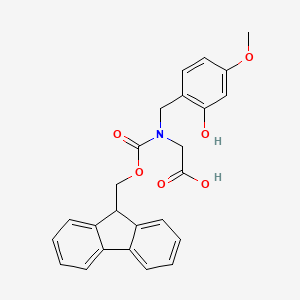

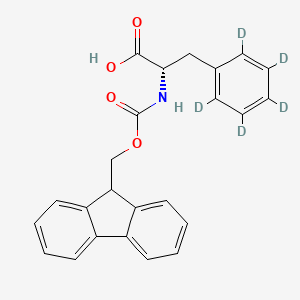

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVJWDPSFJAGP-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)